

Molecular Architecture & Thermodynamic Implications[2][4]

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Compound of Interest

Compound Name: Methyl 2-methylstearate

CAS No.: 2490-22-4

Cat. No.: B14752267

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The thermodynamic stability of a lipid system is governed by the balance between enthalpy (, favoring ordered packing) and entropy (, favoring disorder).[1][3]

- Linear Control (Methyl Stearate): The linear C18 chain adopts an all-trans zigzag conformation, allowing dense packing into a monoclinic crystal lattice (typically Form III or V). [2][3] This maximizes van der Waals interactions, resulting in a melting point of ~39°C and high solid-state stability.[1][2]
- Target Molecule (**Methyl 2-methylstearate**): The C2-methyl substitution introduces a steric "kink" near the ester headgroup.[1][2]
 - Enthalpic Penalty: The methyl group disrupts the planar stacking of the ester linkage, reducing the lattice energy.[1][3]
 - Entropic Gain: The molecule possesses a chiral center at C2.[2][3] Unless enantiomerically pure, the presence of (

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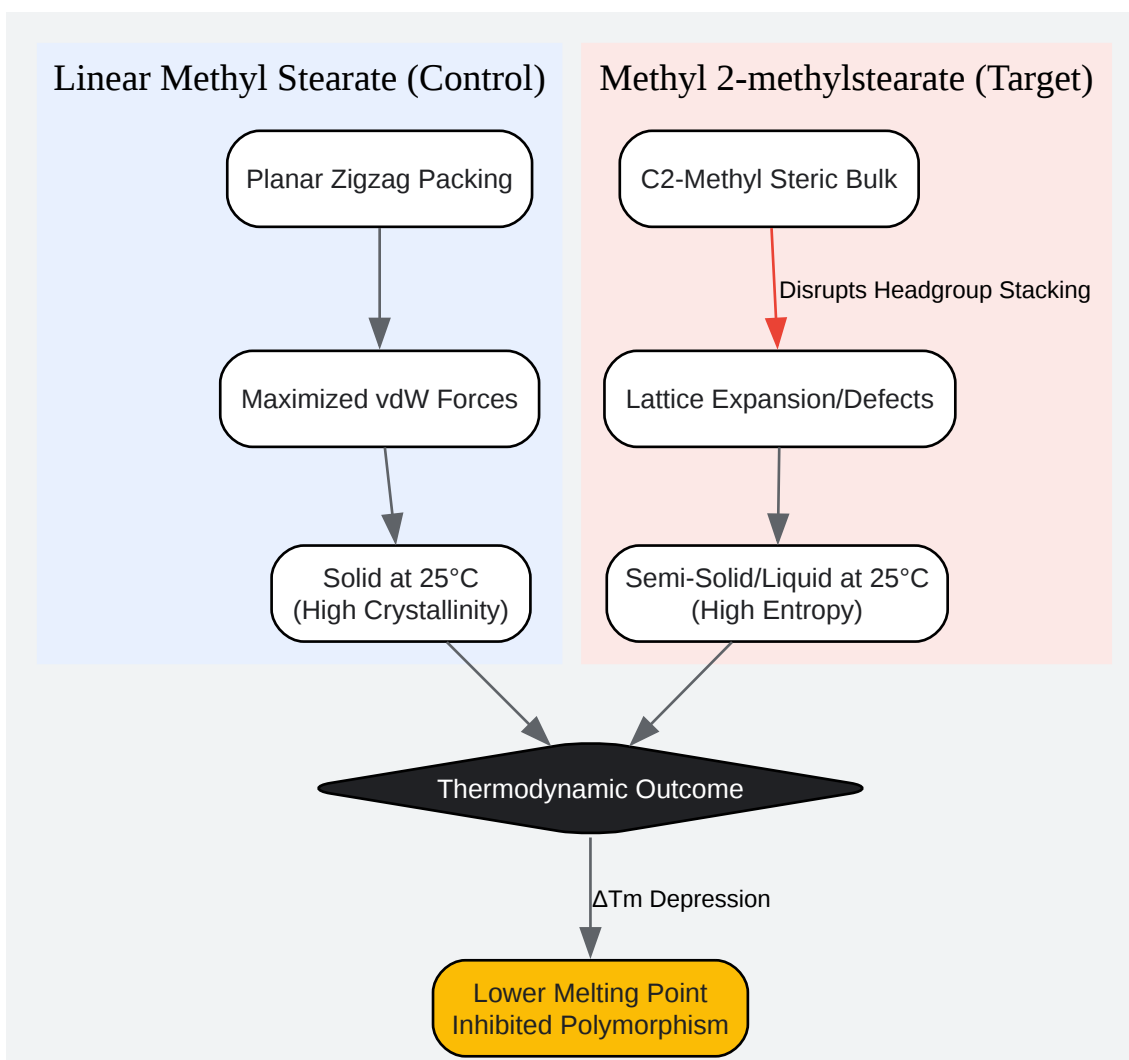
) enantiomers creates lattice defects, significantly increasing the entropy of the solid state.
[1]

Thermodynamic Consequence: The result is a drastic depression in melting point (typically shifting the material from a hard wax to a semi-solid or liquid at room temperature) and a modification of the crystallization kinetics.[1]

Visualization: Lattice Disruption Mechanism

The following diagram illustrates the "Zipper Effect" where the linear analog packs efficiently, while the

-methyl variant forces lattice expansion.[1][3]



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Caption: Comparative packing thermodynamics showing the steric disruption caused by the C2-methyl group, leading to phase transition shifts.

Physical Stability: Phase Transitions & Polymorphism[1][4]

Physical stability refers to the material's resistance to phase separation or unwanted crystallization.[2][3] For **Methyl 2-methylstearate**, the primary concern is polymorphic instability during storage.[1][2]

Comparative Phase Data

Property	Methyl Stearate (Linear)	Methyl 2-methylstearate (Branched)	Stability Implication
Melting Point ()	39.1°C [1]	< 25°C (Est.)*	Branched form requires cold storage to maintain solid phase; ideal for liquid handling.[1][2][3][4]
Crystal System	Monoclinic (Forms III, V)	Disordered / Amorphous	Branched form shows "glass-like" transitions rather than sharp melting.[1][2][3][4]
Enthalpy of Fusion	High (~200 J/g)	Low (< 100 J/g)	Less energy required to disrupt the lattice; lower thermal buffer. [3][4]

*Note: Exact T_m depends on enantiomeric purity. Racemic mixtures exhibit lower T_m than pure enantiomers due to packing inefficiency.[1]

Chemical Stability: Oxidative Vulnerability[1][3][4]

While the methyl group inhibits crystallization, it introduces a chemical vulnerability.^[1]

- The Alpha-Carbon Risk: In linear methyl stearate, the alpha-carbon (C2) is a secondary carbon (^[1]^[2] In **Methyl 2-methylstearate**, C2 is a tertiary carbon (^[1]^[2]^[3]).
- Radical Stability: Tertiary radicals are more stable than secondary radicals (hyperconjugation).^[2]^[3] Consequently, the C2-H bond in **Methyl 2-methylstearate** has a lower bond dissociation energy (BDE) than the C2-H bond in methyl stearate.^[1]^[2]
- Mechanism: This makes the branched molecule more susceptible to hydrogen abstraction by reactive oxygen species (ROS), initiating the autoxidation cascade.^[3]

Mitigation Strategy: The steric bulk of the methyl group partially shields the ester linkage from hydrolysis, but the oxidative risk remains the dominant instability factor.^[1]^[3]

Validated Experimental Protocols

To rigorously determine the stability profile, the following self-validating workflows must be employed. These protocols use the linear methyl stearate as an internal system suitability standard (SSS).^[2]^[3]

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine

, Enthalpy of Fusion (

), and detect polymorphic transitions.^[1]^[3]

- Preparation: Hermetically seal 2–5 mg of sample in aluminum pans.
- Cycle:
 - Heat to 60°C (erase thermal history).
 - Cool to -50°C at 5°C/min (induce crystallization).^[1]^[2]

- Heat to 60°C at 2°C/min (measure melting).
- Validation Criteria:
 - Control: Methyl Stearate must show a sharp endotherm at $39.1 \pm 0.5^\circ\text{C}$.^[2]
 - Target: **Methyl 2-methylstearate** will likely show a broad endotherm (due to isomers) at a significantly lower temperature.^{[1][2]}
- Data Output: Integration of the melting peak yields

. A lower

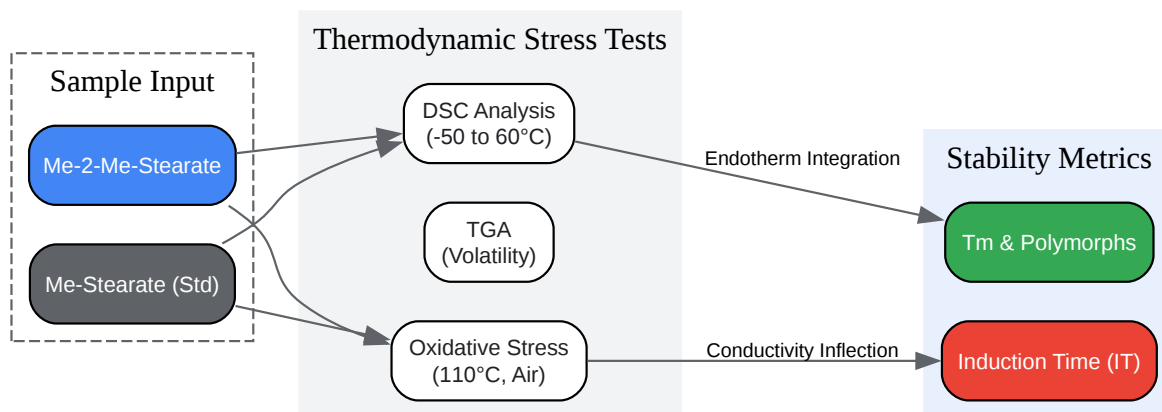
confirms reduced crystallinity.^[2]

Protocol B: Accelerated Oxidative Stability (Rancimat Method)

Purpose: To measure the Induction Time (IT) before rapid oxidation occurs.^[3]

- Setup: Metrohm Rancimat or equivalent.^{[2][3]}
- Conditions:
 - Sample mass: 3.0 g.^[2]
 - Temperature: 110°C.^{[2][5][6][7]}
 - Airflow: 10 L/h.^{[2][8]}
- Detection: Conductivity of volatile organic acids (formic/acetic) trapped in water.^{[2][3]}
- Causality Check:
 - If **Methyl 2-methylstearate** IT < Methyl Stearate IT, the tertiary carbon hypothesis is confirmed.^{[1][2]}
 - If IT is higher, steric hindrance is protecting the initiation site.^{[2][3]}

Visualization: Characterization Workflow



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Caption: Integrated workflow for establishing the thermodynamic and oxidative stability profile.

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